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Compound of Interest

Compound Name:
5-Chloro-2-fluoro-3-

methylphenylboronic acid

CAS No.: 352535-87-6

Cat. No.: B1355222

Get Quote

Precision Analytics, Stoichiometry, and Application in Medicinal Chemistry

Part 1: Executive Summary
5-Chloro-2-fluoro-3-methylphenylboronic acid (CAS: 352535-87-6) is a high-value

organoboron intermediate used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura

cross-coupling.[1] Its unique substitution pattern—combining an electron-withdrawing fluorine,

a steric methyl group, and a reactive chlorine handle—makes it a critical building block for

modulating lipophilicity and metabolic stability in late-stage drug discovery.[1]

This guide moves beyond basic catalog data to address the specific challenges of working with

this compound: accurate molecular weight determination amidst boroxine equilibrium, isotopic

abundance patterns for mass spectrometry, and optimized coupling protocols.[1]

Part 2: Molecular Weight & Stoichiometric
Integrity[1]
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For a researcher, "Molecular Weight" is not a single number; it is a context-dependent value

that dictates experimental success.[1] We must distinguish between the Average Molecular

Weight (for weighing reagents) and the Monoisotopic Mass (for LC-MS identification), while

accounting for the Boroxine Shift (for purity assessment).

The Three Tiers of Mass Analysis[1]
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Metric Value Application Context

Average Molecular Weight 188.39 g/mol

Stoichiometry: Use this value

for calculating millimoles

(mmol) when weighing the

solid powder for reactions.[1]

Monoisotopic Mass 188.0212 Da

LC-MS/HRMS: The exact

mass of the most abundant

isotopologue (ngcontent-ng-

c176312016="" _nghost-ng-

c3009799073="" class="inline

ng-star-inserted">

C,

H,

B,

Cl,

F,

O). Look for ngcontent-ng-

c176312016="" _nghost-ng-

c3009799073="" class="inline

ng-star-inserted">

at 187.01 in negative mode

ESI.

Boroxine Trimer MW 511.13 g/mol

Purity/Storage: In dry

conditions, three acid

molecules dehydrate to form a

cyclic trimer (boroxine).[1] Old

samples may show this mass

peak.[1]

Isotopic Fingerprint (Mass Spectrometry)
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Unlike simple organic molecules, this compound carries two elements with significant natural

isotope distributions: Chlorine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073=""

class="inline ng-star-inserted">

Cl/

Cl) and Boron (

B/

B). This creates a distinct "M+2" and "M-1" pattern essential for validating the compound's
identity.[1]

Boron Effect:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-

star-inserted">

B (approx. 20%) and

B (approx. 80%) broaden the mass envelope.

Chlorine Effect:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-

star-inserted">

Cl (75%) and

Cl (25%) create a secondary peak approx. 2 Da higher.

Senior Scientist Note: When analyzing High-Resolution Mass Spec (HRMS) data, do not simply

look for the base peak.[1] You must verify the isotopic abundance ratio to confirm the presence

of both Boron and Chlorine.[1]

The Boroxine Equilibrium (Critical for Stoichiometry)
Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form (boroxine).[1]

If your material has been stored under desiccation or vacuum, it may have partially converted

to the boroxine.[1]

Impact: If you weigh 188.39 mg assuming it is pure acid, but it is actually 100% boroxine,

you are effectively adding 10% more moles of the aryl boron species than calculated.[1]
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Correction: For critical GMP synthesis, determine the "active boron content" via titration or

qNMR rather than relying solely on gravimetric weight.

Part 3: Visualization of Chemical Identity[1]
The following diagram illustrates the structural relationship and the dehydration pathway that

alters the effective molecular weight.

Mass Spec Signals (ESI-)
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MW: 188.39 g/mol
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(-3 H2O)

Vacuum/Heat

[M-H]- : 187.01

[2M-H]- : 375.04
(Dimer Adduct)

Boroxine Trimer
MW: 511.13 g/mol

(Storage Form)H2O/Base

Click to download full resolution via product page

Caption: Dynamic equilibrium between the monomeric acid and trimeric boroxine, affecting

gravimetric stoichiometry and mass spectrometry signals.

Part 4: Experimental Protocol (Suzuki-Miyaura
Coupling)
This protocol is optimized for sterically hindered substrates like 5-Chloro-2-fluoro-3-
methylphenylboronic acid.[1] The ortho-fluoro and meta-methyl groups create steric

crowding around the boron center, requiring specific catalytic systems.[1]

Reagents & Materials
Boronic Acid: 5-Chloro-2-fluoro-3-methylphenylboronic acid (1.2 equiv).[1]
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Electrophile: Aryl bromide or iodide (1.0 equiv).[1]

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) - Preferred for steric bulk.[1]

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for difficult substrates).[1]

Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

Step-by-Step Workflow
Charge: In a reaction vial, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 226

mg), and base (3.0 mmol).

Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen inhibition is

significant with electron-deficient boronic acids.[1]

Solvent Addition: Add degassed Dioxane/Water (5 mL) via syringe.

Catalyst Addition: Quickly add Pd catalyst (0.03 mmol) under positive inert gas pressure.

Reaction: Heat to 90°C for 4-12 hours. Monitor via LC-MS (Target mass: MW of Product).

Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄.[1]

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting "Stalled" Reactions
If the reaction stalls (low conversion):

Cause: Protodeboronation (loss of the ngcontent-ng-c176312016="" _nghost-ng-

c3009799073="" class="inline ng-star-inserted">

group) is common with ortho-fluoro boronic acids.

Solution: Switch to anhydrous conditions using Pd(OAc)₂ / SPhos and K₃PO₄ in Toluene at

100°C. The SPhos ligand protects the active Pd center and accelerates transmetallation.[1]

Part 5: Mechanism & Pathway Visualization[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.bldpharm.com/products/870238-36-1.html
https://www.bldpharm.com/products/870238-36-1.html
https://www.bldpharm.com/products/870238-36-1.html
https://www.bldpharm.com/products/870238-36-1.html
https://www.bldpharm.com/products/870238-36-1.html
https://www.bldpharm.com/products/870238-36-1.html
https://www.bldpharm.com/products/870238-36-1.html
https://www.bldpharm.com/products/870238-36-1.html
https://www.bldpharm.com/products/870238-36-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355222?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram details the catalytic cycle, highlighting where this specific boronic acid

enters the workflow.

Pd(0) Active Species

Oxidative Addition
(Ar-X + Pd)

Pd(II)-Ar-X Complex

Base Activation
(OH- replaces X)

Transmetallation
(+ 5-Cl-2-F-3-Me-Ph-B(OH)2)

 Critical Step
(Steric Sensitive)

Diaryl Pd(II) Complex

Reductive Elimination
(Product Release)

 Regeneration
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Click to download full resolution via product page

Caption: The Suzuki-Miyaura catalytic cycle. The Transmetallation step (Green) is the rate-

determining step for hindered boronic acids like 5-Chloro-2-fluoro-3-methylphenylboronic
acid.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 870238-36-1|5-Chloro-2-formylphenylboronic acid|BLD Pharm [bldpharm.com]

To cite this document: BenchChem. [Technical Monograph: 5-Chloro-2-fluoro-3-
methylphenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1355222/docs#technical-monograph-5-chloro-2-
fluoro-3-methylphenylboronic-acid]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1355222/docs?utm_src=pdf-body-img#technical-monograph-5-chloro-2-fluoro-3-methylphenylboronic-acid
https://www.benchchem.com/product/b1355222/docs?utm_src=pdf-body#technical-monograph-5-chloro-2-fluoro-3-methylphenylboronic-acid
https://www.benchchem.com/product/b1355222/docs?utm_src=pdf-body#technical-monograph-5-chloro-2-fluoro-3-methylphenylboronic-acid
https://www.bldpharm.com/products/870238-36-1.html
https://www.benchchem.com/product/b1355222/docs?utm_src=pdf-body#technical-monograph-5-chloro-2-fluoro-3-methylphenylboronic-acid
https://www.benchchem.com/product/b1355222/docs?utm_src=pdf-body#technical-monograph-5-chloro-2-fluoro-3-methylphenylboronic-acid
https://www.bldpharm.com/products/870238-36-1.html
https://www.bldpharm.com/products/870238-36-1.html
https://www.bldpharm.com/products/870238-36-1.html
https://www.bldpharm.com/products/870238-36-1.html
https://www.benchchem.com/product/b1355222?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/870238-36-1.html
https://www.benchchem.com/product/b1355222/docs#technical-monograph-5-chloro-2-fluoro-3-methylphenylboronic-acid
https://www.benchchem.com/product/b1355222/docs#technical-monograph-5-chloro-2-fluoro-3-methylphenylboronic-acid
https://www.benchchem.com/product/b1355222/docs#technical-monograph-5-chloro-2-fluoro-3-methylphenylboronic-acid
https://www.benchchem.com/product/b1355222/docs#technical-monograph-5-chloro-2-fluoro-3-methylphenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355222?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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